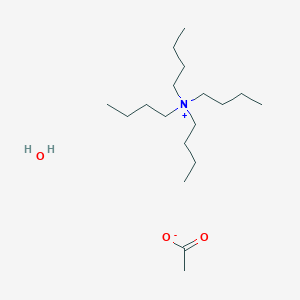
Tetra-n-butylammonium-acetat-hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetra-n-butylammonium-acetat-hydrat can be synthesized through the reaction of tetra-n-butylammonium hydroxide with acetic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of tetra-n-butylammonium hydroxide in water.
- Addition of acetic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Evaporation of water to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and purified through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tetra-n-butylammonium-acetat-hydrat undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.
Catalytic Reactions: It serves as a catalyst in reactions such as the alkynylation of carbonyl compounds with trimethylsilylacetylenes.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include carbonyl compounds, trimethylsilylacetylenes, and various organic solvents.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the alkynylation of carbonyl compounds, the major products are propargylic alcohols .
Wissenschaftliche Forschungsanwendungen
Tetra-n-butylammonium-acetat-hydrat has a wide range of applications in scientific research, including:
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of tetra-n-butylammonium-acetat-hydrat involves its role as a phase transfer catalyst. It facilitates the transfer of ions or molecules from one phase to another, thereby increasing the reaction rate. The compound’s quaternary ammonium structure allows it to interact with both hydrophilic and hydrophobic substances, making it highly versatile in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetra-n-butylammonium bromide: Used as a phase transfer catalyst and in the preparation of other tetrabutylammonium salts.
Tetra-n-butylammonium fluoride: Commonly used in desilylation reactions.
Tetra-n-butylammonium hydroxide: Used in acid-base reactions to prepare other tetrabutylammonium salts.
Uniqueness
Tetra-n-butylammonium-acetat-hydrat is unique due to its specific combination of properties, including its solubility in both organic and aqueous solvents, its ability to act as a phase transfer catalyst, and its role in facilitating various chemical reactions. Its versatility and effectiveness in different applications make it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
91456-94-9 |
|---|---|
Molekularformel |
C18H41NO3 |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
tetrabutylazanium;acetate;hydrate |
InChI |
InChI=1S/C16H36N.C2H4O2.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4;/h5-16H2,1-4H3;1H3,(H,3,4);1H2/q+1;;/p-1 |
InChI-Schlüssel |
AOLQSMHROKSHOT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


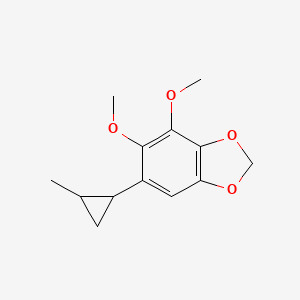
![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
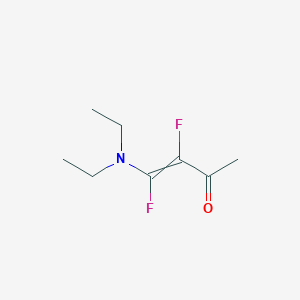
![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
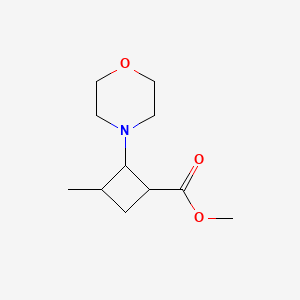
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
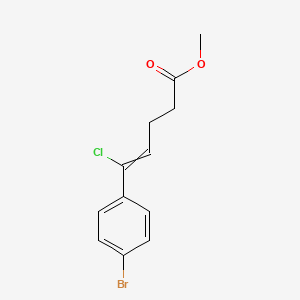
![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
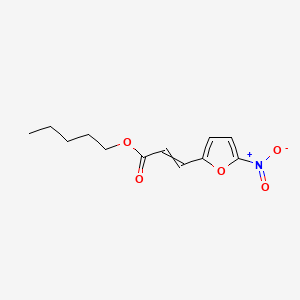

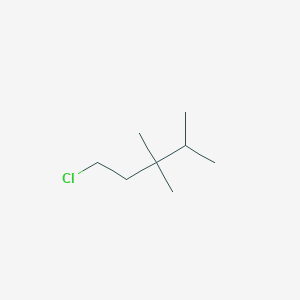
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)

